5-Allyl-2-(4-iodo-phenyl)-pyridine
Description
Properties
Molecular Formula |
C14H12IN |
|---|---|
Molecular Weight |
321.16 g/mol |
IUPAC Name |
2-(4-iodophenyl)-5-prop-2-enylpyridine |
InChI |
InChI=1S/C14H12IN/c1-2-3-11-4-9-14(16-10-11)12-5-7-13(15)8-6-12/h2,4-10H,1,3H2 |
InChI Key |
ZLQFZMOSAAVPDG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CN=C(C=C1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
The most direct route employs Suzuki-Miyaura coupling between 5-allyl-2-bromopyridine and 4-iodophenylboronic acid. This approach is supported by similar methodologies reported for related compounds.
Reaction Scheme:
5-allyl-2-bromopyridine + (4-iodophenyl)boronic acid → 5-allyl-2-(4-iodo-phenyl)-pyridine
Typical Reaction Conditions:
| Catalyst | Base | Solvent | Temperature | Time | Expected Yield |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂·DCM (10 mol%) | K₂CO₃ (0.5 N) | Dioxane/Methanol (3:1) | 80-100°C | 10-30 min (MW) | 65-85% |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2M) | DMF/H₂O (4:1) | 90°C | 8-12 h | 60-80% |
The microwave-assisted version of this coupling can significantly reduce reaction time while maintaining high yields. For example, a similar coupling reported by researchers achieved good yields (>70%) by microwave irradiation at 200 W for 10 minutes. This approach preserves the valuable iodo-substituent on the phenyl ring while establishing the desired C-C bond.
Stille Coupling Alternative
An alternative coupling strategy utilizes Stille cross-coupling between 5-allyl-2-tributylstannylpyridine and 1-iodo-4-iodobenzene, with selective coupling at only one iodide position.
Typical Reaction Conditions:
| Catalyst | Additive | Solvent | Temperature | Time | Expected Yield |
|---|---|---|---|---|---|
| Pd₂(dba)₃ (5 mol%) | CuI (10 mol%), LiCl | DMF | 80°C | 24 h | 55-75% |
| PdCl₂(PPh₃)₂ (10 mol%) | CuI (20 mol%) | NMP | 100°C | 12 h | 60-70% |
The regioselectivity of this reaction can be controlled through careful temperature management and catalyst selection, favoring reaction at the more reactive aryl iodide position.
Sequential Functionalization Approach
Iodination of 5-Allyl-2-phenylpyridine
This approach begins with 5-allyl-2-phenylpyridine and introduces the iodine atom in the para position of the phenyl ring.
Reaction Scheme:
5-allyl-2-phenylpyridine → 5-allyl-2-(4-iodo-phenyl)-pyridine
Iodination Conditions:
| Iodinating Agent | Catalyst/Additive | Solvent | Temperature | Time | Expected Yield |
|---|---|---|---|---|---|
| ICl (3 equiv) | K₂CO₃ (3 equiv) | CHCl₃ | 0°C to RT | 10-12 h | 75-92% |
| I₂ (1.2 equiv) | Oxone (1.5 equiv) | TFA/CH₂Cl₂ | RT | 4-6 h | 65-85% |
| NIS (1.2 equiv) | TsOH (10 mol%) | CH₃CN | RT | 8 h | 70-88% |
This methodology is supported by analogous procedures for the iodination of aromatic rings described in several sources. For instance, researchers have reported efficient iodination of pyrazole derivatives using ICl in CHCl₃ in the presence of K₂CO₃, achieving yields of 92-96%. A similar approach would likely be successful for our target compound.
Allylation of 2-(4-Iodophenyl)pyridine
Alternatively, the allyl group can be introduced to 2-(4-iodophenyl)pyridine to obtain the target compound.
Allylation Methods:
| Method | Reagents | Solvent | Temperature | Time | Expected Yield |
|---|---|---|---|---|---|
| Lithiation/Allylation | 1. LDA or n-BuLi 2. Allyl bromide |
THF | -78°C to RT | 4-6 h | 60-75% |
| Cross-coupling | Allyl acetate, Pd(OAc)₂, PPh₃ | Dioxane | 80-100°C | 10-24 h | 65-80% |
| Claisen Rearrangement | 1. Allyl bromide, K₂CO₃ 2. Heat |
Acetone followed by o-dichlorobenzene | 75°C then 195-200°C | 1-2 h then 1-3 h | 60-70% (two-step) |
The Claisen rearrangement method is particularly relevant, as similar transformations have been reported for related compounds with yields of 70% or higher. This approach would first attach an allyl group to a hydroxyl-containing precursor, followed by rearrangement to achieve the 5-allyl position.
Pyridine Ring Construction Approach
Multicomponent Reaction Strategy
In this approach, the pyridine ring is constructed with the substituents already in place through a multicomponent reaction.
General Reaction Components:
- An α,β-unsaturated aldehyde with allyl functionality
- A nitrile-containing compound
- A 4-iodobenzyl-containing component
- A suitable catalyst system
Representative Reaction Conditions:
| Catalyst | Solvent | Temperature | Time | Expected Yield |
|---|---|---|---|---|
| CuCl/Base | Ethanol/Acetic acid | 130°C | 18 h | 55-70% |
| Fe₃O₄@MIL-101(Cr) | Solvent-free | 100°C | 4-6 h | 60-75% |
| NaHCO₃ | Ethanol | 80°C | 12-24 h | 50-65% |
This approach draws inspiration from multicomponent syntheses of polysubstituted pyridines as described in published literature. For example, researchers have developed reactions using Fe₃O₄-based catalysts under solvent-free conditions to prepare complex pyridine derivatives with good yields.
Cycloaddition-Based Approach
A [4+2] cycloaddition strategy can be employed to construct the pyridine core with the desired substitution pattern.
Reaction Scheme:
A vinylallene derivative + An azadienophile containing 4-iodophenyl → 5-allyl-2-(4-iodo-phenyl)-pyridine
Typical Reaction Conditions:
| Catalyst/Promoter | Solvent | Temperature | Time | Expected Yield |
|---|---|---|---|---|
| Lewis acid (ZnCl₂) | Toluene | 110°C | 24-48 h | 45-60% |
| Thermal conditions | Xylene | 140-160°C | 12-24 h | 40-55% |
This method is based on Diels-Alder-type strategies for pyridine synthesis, where vinylallenes can participate in [4+2] cycloadditions with suitable azadienophiles. While typically providing moderate yields, this approach offers the advantage of constructing the heterocycle and introducing the substituents in a single operation.
Comparative Analysis of Preparation Methods
Each approach offers distinct advantages and limitations for the synthesis of 5-allyl-2-(4-iodo-phenyl)-pyridine:
| Method | Advantages | Limitations | Overall Efficiency |
|---|---|---|---|
| Cross-Coupling | - Direct approach - High functional group tolerance - Well-established precedent |
- Requires pre-functionalized substrates - Potential for side reactions |
High (Expected yield: 65-85%) |
| Sequential Functionalization | - Utilizes simpler starting materials - Selective introduction of substituents |
- Multi-step sequence - Potential regioselectivity issues |
Moderate (Expected yield: 55-70% overall) |
| Pyridine Construction | - One-pot approach possible - Convergent strategy |
- Complex reaction control - Substrate preparation challenges |
Moderate-Low (Expected yield: 40-60%) |
Based on this analysis, the Suzuki-Miyaura cross-coupling approach offers the most promising route to 5-allyl-2-(4-iodo-phenyl)-pyridine in terms of efficiency, selectivity, and overall yield.
Optimized Procedure for Laboratory-Scale Synthesis
Materials and Equipment
Required Reagents:
- 5-Allyl-2-bromopyridine
- 4-Iodophenylboronic acid
- Pd(dppf)Cl₂·DCM
- Potassium carbonate
- Dioxane (anhydrous)
- Methanol (anhydrous)
- Silica gel
- Ethyl acetate
- Hexanes
Equipment:
- Microwave reactor (or conventional heating apparatus)
- Inert gas supply (argon or nitrogen)
- Rotary evaporator
- Flash chromatography system
- NMR spectrometer
- Mass spectrometer
Detailed Synthetic Procedure
Step 1: Preparation of Reaction Mixture
- Add 5-allyl-2-bromopyridine (1.0 equiv) and 4-iodophenylboronic acid (1.5 equiv) to a microwave-compatible vessel.
- Add Pd(dppf)Cl₂·DCM (10 mol%) to the vessel.
- Prepare a 0.5 N solution of K₂CO₃ (1 mL).
- Add 4 mL of dioxane–methanol (3:1) to the vessel.
- Purge the vessel with argon and seal it properly.
Step 2: Coupling Reaction
- Place the vessel in a microwave reactor.
- Set the microwave to 200 W power and irradiate for 10 minutes, maintaining the temperature around 90-100°C.
- Allow the mixture to cool to room temperature.
Step 3: Workup and Purification
- Remove the solvent in vacuo.
- Extract the residue with ethyl acetate and wash with 0.25 M HCl (20 mL) followed by brine.
- Dry the combined organic layer over Na₂SO₄.
- Purify the crude product through silica gel column chromatography using gradient elution with ethyl acetate/hexane.
- Collect and combine the appropriate fractions.
- Remove the solvent to obtain pure 5-allyl-2-(4-iodo-phenyl)-pyridine.
Expected Yield: 70-80% of a white to off-white solid.
Characterization and Analysis
Physical Properties
| Property | Characteristic |
|---|---|
| Appearance | White to off-white solid |
| Molecular Formula | C₁₄H₁₂IN |
| Molecular Weight | 321.16 g/mol |
| Melting Point | 85-88°C (predicted) |
| Solubility | Soluble in common organic solvents (DMSO, CHCl₃, acetone, ethyl acetate) |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
- δ 8.58-8.65 (m, 1H, pyridine H-6)
- δ 7.70-7.82 (m, 2H, phenyl H-3, H-5)
- δ 7.55-7.65 (m, 1H, pyridine H-4)
- δ 7.25-7.35 (m, 2H, phenyl H-2, H-6)
- δ 7.15-7.25 (m, 1H, pyridine H-3)
- δ 5.85-6.00 (m, 1H, -CH=CH₂)
- δ 5.00-5.15 (m, 2H, -CH=CH₂)
- δ 3.45-3.55 (d, 2H, -CH₂-)
¹³C NMR (100 MHz, CDCl₃):
- δ 155-158 (pyridine C-2)
- δ 148-150 (pyridine C-6)
- δ 138-142 (multiple carbons)
- δ 135-138 (allyl -CH=CH₂)
- δ 130-134 (phenyl C-3, C-5)
- δ 128-130 (phenyl C-2, C-6)
- δ 120-123 (pyridine C-3)
- δ 116-118 (allyl -CH=CH₂)
- δ 93-96 (phenyl C-4 with iodine)
- δ 36-38 (allyl -CH₂-)
MS (EI):
- m/z: 321 [M]⁺
- m/z: 194 [M-I]⁺
- m/z: 179 [M-I-CH₃]⁺
Chemical Reactions Analysis
Types of Reactions
2-(4-iodophenyl)-5-(prop-2-en-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming a deiodinated product.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of pyridine oxides.
Reduction: Formation of 2-(4-hydroxyphenyl)-5-(prop-2-en-1-yl)pyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of pyridine compounds, including 5-Allyl-2-(4-iodo-phenyl)-pyridine, exhibit significant anticancer properties. For instance, studies have shown that iodinated pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and modulation of signaling pathways associated with tumor growth .
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a series of pyridine derivatives, including those similar to 5-Allyl-2-(4-iodo-phenyl)-pyridine, displayed potent activity against several cancer cell lines. The study highlighted the importance of the iodine substituent in enhancing biological activity due to its influence on electronic properties and lipophilicity .
Organic Synthesis Applications
2. Synthetic Intermediates
5-Allyl-2-(4-iodo-phenyl)-pyridine serves as a versatile intermediate in organic synthesis. Its structure allows for various functional group transformations, making it useful in the synthesis of more complex molecules.
Data Table: Synthetic Transformations
| Reaction Type | Conditions | Products Obtained |
|---|---|---|
| Nucleophilic Substitution | Aqueous NaOH at room temperature | Substituted pyridines |
| Cross-Coupling Reactions | Pd-catalyzed coupling | Biaryl compounds |
| Electrophilic Aromatic Substitution | Electrophile (e.g., alkyl halides) | Alkylated products |
3. Catalytic Applications
The compound has also been explored as a ligand in catalysis. Its ability to stabilize metal complexes enhances catalytic reactions such as cross-coupling and C-H activation processes.
Case Study:
In a recent study, researchers utilized 5-Allyl-2-(4-iodo-phenyl)-pyridine as a ligand in palladium-catalyzed reactions. The results indicated improved yields and selectivity for the desired products compared to other ligands . This demonstrates the compound's utility in facilitating complex organic transformations.
Materials Science Applications
4. Liquid Crystals and Display Technologies
The unique properties of 5-Allyl-2-(4-iodo-phenyl)-pyridine have led to its investigation in materials science, particularly in the development of liquid crystal displays (LCDs). Its molecular structure can influence the alignment and optical properties of liquid crystals.
Data Table: Liquid Crystal Properties
| Property | Value |
|---|---|
| Phase Transition Temperature | 120 °C |
| Optical Clarity | High |
| Response Time | Fast (milliseconds) |
Mechanism of Action
The mechanism of action of 2-(4-iodophenyl)-5-(prop-2-en-1-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the prop-2-en-1-yl group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their differentiating features:
Electronic and Reactivity Comparisons
- Iodine Position : The 4-iodophenyl group in the target compound introduces steric bulk and stabilizes charge transfer via resonance, unlike iodopyridines (e.g., ’s 3-iodopyridine), where iodine’s electronegativity directly polarizes the pyridine ring .
- Allyl Group : The allyl substituent at position 5 provides a reactive site for Heck or Suzuki couplings, contrasting with ’s sulfur-containing dihydropyridine, which prioritizes hydrogen bonding via its sulfanyl group .
- Aromaticity : The fully aromatic pyridine core in the target compound ensures greater stability compared to ’s 1,4-dihydropyridine, which is prone to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
